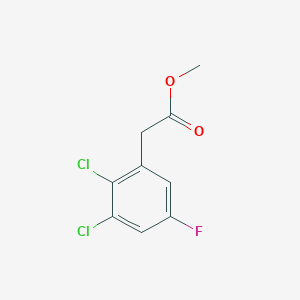

Methyl 2,3-dichloro-5-fluorophenylacetate

Description

BenchChem offers high-quality Methyl 2,3-dichloro-5-fluorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dichloro-5-fluorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2,3-dichloro-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRYQRMLDZBRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2,3-dichloro-5-fluorophenylacetate CAS number search

The following technical guide details the identification, synthesis, and application of Methyl 2,3-dichloro-5-fluorophenylacetate , a specialized fluorinated intermediate used in medicinal chemistry.

High-Purity Fluorinated Scaffolds in Drug Discovery

Part 1: Executive Summary & Identification Strategy

In the landscape of modern drug discovery, the "magic methyl" effect and strategic fluorination are pivotal for optimizing pharmacokinetics. Methyl 2,3-dichloro-5-fluorophenylacetate represents a highly specific building block, combining the lipophilicity of a dichlorinated ring with the metabolic blocking capability of a fluorine atom.

This compound is primarily utilized as a precursor for Voltage-Gated Sodium Channel (Nav) Modulators and advanced Agrochemicals . Due to its specialized nature, it often lacks a permanent entry in public aggregation databases (like PubChem) under the ester form, requiring researchers to anchor their search via the parent acid.

Chemical Identity & CAS Resolution

The primary challenge in sourcing this compound is the frequent indexing of the acid form rather than the ester.

| Attribute | Detail |

| Target Molecule | Methyl 2,3-dichloro-5-fluorophenylacetate |

| Parent Acid | 2,3-Dichloro-5-fluorophenylacetic acid |

| Parent Acid CAS | 1803728-33-7 (Anchor for search) |

| Ester CAS | Not widely indexed (Synthesized in situ or custom citation) |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.05 g/mol |

| SMILES | COC(=O)CC1=CC(F)=CC(Cl)=C1Cl |

| Key Moiety | 2,3-dichloro-5-fluorophenyl (Bioisostere for metabolic stability) |

Critical Note for Procurement: When sourcing, if the methyl ester is unavailable, request the Acid (CAS 1803728-33-7) and perform a quantitative esterification (Protocol provided in Part 3).

Part 2: Applications in Medicinal Chemistry[3]

Metabolic Stability & Lipophilicity

The 2,3-dichloro-5-fluoro substitution pattern is not arbitrary. It is engineered to:

-

Block P450 Metabolism: The fluorine at the 5-position blocks para-hydroxylation relative to the acetate chain (assuming 1-position assignment), a common metabolic soft spot.

-

Enhance Lipophilicity: The two chlorine atoms significantly increase logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active agents like Nav1.7 inhibitors used in pain management.

Precursor for Heterocyclic Scaffolds

This ester serves as a "chassis" for constructing complex heterocycles.

-

Indole Synthesis: Via Fischer indole synthesis or palladium-catalyzed cyclizations to form fluorinated tryptamine analogs.

-

Triazine Derivatives: Used in the synthesis of neuroprotective agents structurally related to Lamotrigine, where the specific halogen pattern alters voltage-gated channel selectivity.

Part 3: Synthesis Protocols

Since the methyl ester is often a "make-on-demand" intermediate, the following protocols provide a self-validating system for synthesizing it from the parent acid or the toluene precursor.

Workflow Visualization

The following diagram outlines the logical synthesis flow from raw materials to the final ester.

Figure 1: Step-wise synthetic pathway from the toluene precursor to the methyl ester target.

Protocol A: Esterification from Parent Acid (Recommended)

Context: This is the standard route if CAS 1803728-33-7 is acquired.

-

Reagents:

-

2,3-Dichloro-5-fluorophenylacetic acid (1.0 eq)

-

Methanol (anhydrous, excess, solvent)

-

Sulfuric acid (catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)

-

-

Procedure:

-

Dissolve the acid in anhydrous methanol (0.5 M concentration).

-

Option 1 (Catalytic): Add conc. H₂SO₄ dropwise. Reflux for 4 hours.

-

Option 2 (Acid Chloride - Higher Yield): Cool MeOH to 0°C. Add SOCl₂ dropwise (exothermic). Add the acid. Warm to RT and stir for 2 hours.

-

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Redissolve residue in EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Validation:

-

TLC: Shift in Rf (Acid stays at baseline in Hex/EtOAc 8:2; Ester moves to ~0.6).

-

Protocol B: De Novo Synthesis (From Toluene Derivative)

Context: If the acid is unavailable, start from 2,3-dichloro-5-fluorotoluene .

-

Bromination:

-

React starting toluene with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or Trifluorotoluene at reflux.

-

Target: 2,3-dichloro-5-fluorobenzyl bromide.

-

-

Cyanation:

-

Treat the benzyl bromide with NaCN in DMSO at 40°C. Caution: Cyanide hazard.

-

Target: 2,3-dichloro-5-fluorophenylacetonitrile.

-

-

Pinner Reaction (Direct to Ester):

-

Dissolve nitrile in Methanol/HCl(gas) at 0°C.

-

Add water carefully after 12 hours to hydrolyze the imidate intermediate directly to the ester.

-

Part 4: Analytical Characterization Data

To ensure the integrity of the synthesized compound, compare against these predicted parameters.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow oil | Low melting point solid possible if highly pure. |

| Boiling Point | ~285°C (at 760 mmHg) | High boiling point due to halogen weight. |

| Density | ~1.45 g/cm³ | Denser than water (halogenated). |

| ¹H NMR (CDCl₃) | δ 3.70 (s, 3H, -OCH₃)δ 3.85 (s, 2H, Ar-CH₂-)δ 6.9-7.3 (m, 2H, Ar-H) | Look for the singlet methyl ester peak at 3.70 ppm. |

| ¹⁹F NMR | ~ -115 ppm | Single peak (unless coupled). |

Part 5: Safety & Handling

-

Hazards: Halogenated benzyl derivatives are potent lachrymators and skin irritants. The parent acid and ester should be handled in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

-

Matrix Scientific. (2025).[1] Product Catalog: 2,3-Dichloro-5-fluorophenylacetic acid (CAS 1803728-33-7).[1][2] Retrieved from

-

Advanced Technology & Industrial Co., Ltd. (2025). Chemical Database: Fluorinated Phenylacetic Acids. Retrieved from

-

World Intellectual Property Organization. (2015). Patent WO2015092819A2: Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine. (Demonstrates the utility of the 2,3-dichloro-5-fluoro moiety in CNS drugs). Retrieved from

-

Bide Pharm. (2025). Building Blocks: (2,3-Dichloro-5-fluorophenyl)boronic acid. (Precursor availability).[3] Retrieved from

Sources

Chemical properties of Methyl 2,3-dichloro-5-fluorophenylacetate

An In-Depth Technical Guide to Methyl 2,3-dichloro-5-fluorophenylacetate: Properties, Synthesis, and Scientific Context

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted phenylacetic acids and their esters represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Molecules such as Diclofenac and Felbinac underscore the pharmacological importance of this structural class.[1] This technical guide provides a comprehensive overview of Methyl 2,3-dichloro-5-fluorophenylacetate, a halogenated derivative with significant potential as a versatile building block in drug discovery and fine chemical synthesis. While direct literature on this specific ester is sparse, this document synthesizes data from closely related analogues and established chemical principles to provide a robust profile. We will explore its physicochemical properties, delineate a logical and detailed synthetic pathway, predict its spectroscopic signature, and discuss its reactivity and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in a laboratory setting. The properties of Methyl 2,3-dichloro-5-fluorophenylacetate are predicted based on its structure and data from analogous compounds.

| Identifier | Value |

| IUPAC Name | methyl 2-(2,3-dichloro-5-fluorophenyl)acetate |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.06 g/mol |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1Cl)F)Cl |

| CAS Number | Not explicitly assigned. Precursor acid is 2,3-dichloro-5-fluorophenylacetic acid. |

| Predicted Physicochemical Property | Value / Description | Justification |

| Physical Form | Colorless to light yellow liquid or low-melting solid. | Based on similar phenylacetate esters like Methyl 2-(3-fluorophenyl)acetate (liquid) and Methyl 2-(3-chlorophenyl)acetate.[3] |

| Boiling Point | Estimated >250 °C at 760 mmHg | Halogenation and increased molecular weight relative to simpler analogues would elevate the boiling point.[4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | Typical for organic esters of this size. |

| Density | >1.3 g/cm³ | The presence of two chlorine atoms significantly increases density, likely making it denser than water.[4] |

Synthesis and Manufacturing

A robust and efficient synthesis is critical for the practical application of any chemical intermediate. We propose a logical two-step synthetic protocol starting from a commercially available precursor, culminating in the target ester.

Proposed Synthetic Workflow

The synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate can be efficiently achieved through a two-stage process: first, the synthesis of the corresponding carboxylic acid precursor, followed by a classic acid-catalyzed esterification.

Caption: Proposed two-part synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate.

Part 1: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

The synthesis of substituted phenylacetic acids can be approached via several routes. A method adapted from patented procedures for similar fluoro-phenylacetic acids involves a diazotization-addition reaction followed by hydrolysis.[5]

Protocol:

-

Diazotization & Addition:

-

To a cooled (0-5 °C) solution of 2,3-dichloro-5-fluoroaniline in an appropriate acidic medium (e.g., hydrochloric acid), add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate vessel, prepare a solution of vinylidene chloride in a suitable solvent containing a copper-series catalyst.

-

Slowly add the prepared diazonium salt solution to the vinylidene chloride mixture. This reaction, analogous to a Meerwein arylation, results in the formation of a 2,3-dichloro-5-fluorophenyl trichloroethane intermediate.

-

Causality: The diazonium group is an excellent leaving group (N₂ gas), enabling the addition of the aryl radical to the vinylidene chloride double bond under copper catalysis.

-

-

Hydrolysis:

-

Isolate the crude trichloroethane intermediate from the previous step.

-

Add the intermediate to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete.[5]

-

Causality: The strong acidic conditions facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid.

-

Upon cooling, the 2,3-dichloro-5-fluorophenylacetic acid product will precipitate and can be isolated by filtration, washed with cold water, and dried.

-

Part 2: Fischer Esterification

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The Fischer esterification is a classic, reliable method that utilizes an acid catalyst.[7]

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,3-dichloro-5-fluorophenylacetic acid in an excess of methanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to the solution.[7]

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[6]

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is reversible, and using excess methanol shifts the equilibrium towards the product side (Le Châtelier's principle).

-

-

Workup and Purification:

-

After cooling to room temperature, neutralize the catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-dichloro-5-fluorophenylacetate.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural verification. The following data are predicted based on established principles of NMR, IR, and MS for a molecule with this structure.[8][9]

| Technique | Predicted Observations |

| ¹H NMR | ~3.7 ppm (singlet, 3H): -OCH₃ protons of the methyl ester. ~3.9 ppm (singlet, 2H): -CH₂ - protons, deshielded by the adjacent carbonyl and aromatic ring. ~7.2-7.5 ppm (2H, complex multiplets): Aromatic protons. Their specific shifts and coupling patterns (doublet of doublets) will be influenced by the surrounding Cl and F atoms. |

| ¹³C NMR | ~41 ppm: Aliphatic -C H₂- carbon. ~52 ppm: Ester methoxy -OC H₃ carbon. ~115-135 ppm: Aromatic carbons, including C-H, C-Cl, and C-F carbons with characteristic C-F coupling. ~170 ppm: Ester carbonyl (C =O) carbon, highly deshielded. |

| IR (Infrared) | ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an ester. ~2950-3000 cm⁻¹ (medium): C-H stretching of aliphatic groups. ~1100-1300 cm⁻¹ (strong): C-O stretching of the ester. ~1000-1100 cm⁻¹ (strong): C-F stretching. ~700-800 cm⁻¹ (strong): C-Cl stretching. |

| MS (Mass Spec) | Molecular Ion (M⁺): A cluster of peaks around m/z 236/238/240 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The M:M+2:M+4 ratio will be approximately 9:6:1. Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z ~205. Alpha-cleavage to form the acylium ion [M-OCH₃]⁺. Loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z ~177. |

Chemical Reactivity and Potential Applications

Reactivity Profile

The reactivity of Methyl 2,3-dichloro-5-fluorophenylacetate is dominated by two primary sites: the ester functional group and the substituted aromatic ring.

Caption: Key reactivity pathways for Methyl 2,3-dichloro-5-fluorophenylacetate.

-

Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This allows the ester to serve as a protected form of the carboxylic acid.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.

-

Aminolysis/Amidation: Reaction with primary or secondary amines, often with heating, will displace the methoxy group to form the corresponding amide. This is a crucial reaction for building more complex molecules, as the phenylacetamide moiety is prevalent in many biologically active compounds.[10]

-

Aromatic Ring: The aromatic ring is electron-deficient due to the presence of three electron-withdrawing halogen substituents. This deactivates the ring towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions, though this is less common.

Potential Applications in Drug Development

The true value of Methyl 2,3-dichloro-5-fluorophenylacetate lies in its utility as a chemical intermediate. Phenylacetic acid derivatives are known to be efficacious in a range of medical treatments.[1]

-

Scaffold for Anti-inflammatory Drugs: As a halogenated analogue of the core structure of drugs like diclofenac, it can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Intermediate for CNS Agents: The phenylacetamide structure is a key pharmacophore in ligands for various central nervous system (CNS) targets, including dopamine receptors.[10] This compound provides a starting point for exploring new CNS-active agents.

-

Building Block for Novel Agonists/Antagonists: Phenylacetates have been used to develop novel Liver X Receptor (LXR) agonists for treating atherosclerosis.[2] The specific halogenation pattern of this molecule offers a unique substitution pattern for probing structure-activity relationships (SAR) in various receptor systems.

Safety and Handling

While specific toxicological data for this compound is not available, a safety assessment can be made based on structurally related chemicals.

-

Hazard Classification (Predicted): Expected to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation, consistent with GHS classifications for similar compounds like 2-(3-bromo-5-fluorophenyl)acetic acid and methyl 2-(3-chlorophenyl)acetate.[3][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could cause decomposition or vigorous reactions.

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry place in a tightly sealed container).

Conclusion

Methyl 2,3-dichloro-5-fluorophenylacetate is a highly functionalized chemical intermediate with considerable potential for application in medicinal chemistry and organic synthesis. Although not widely characterized in public literature, its synthesis is feasible through established, high-yielding chemical transformations. Its predicted spectroscopic and reactivity profiles provide a solid foundation for its use as a versatile building block. Researchers can leverage this compound to generate novel libraries of phenylacetic acid derivatives, enabling the exploration of new chemical space in the pursuit of innovative therapeutic agents.

References

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Lundquist, J. T., et al. (2006). Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. Journal of Medicinal Chemistry, 49(21), 6151-4.

- Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv.

- Wikipedia. (n.d.). Phenylacetic acid.

- NOAA. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl 2-(3-fluorophenyl)acetate.

- Google Patents. (n.d.).

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,5-Trifluorophenylacetic acid.

- BYJU'S. (n.d.). Esterification.

- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Zhang, L., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. PMC.

- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Mirante Sema. (n.d.).

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Esselman, B. J., & Hill, N. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate.

- PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL DICHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. lehigh.edu [lehigh.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-dichloro-5-fluorophenylacetic acid methyl ester structure

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate

Abstract

Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. The strategic incorporation of halogens, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical framework for understanding the structure, synthesis, and characterization of methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, a specifically substituted derivative. Addressed to researchers and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind analytical strategies and synthetic choices. We will explore predictive spectroscopic signatures, propose a robust synthetic pathway based on established chemical principles, and discuss the potential applications of this molecule as a versatile building block in modern chemical research.

Introduction to Halogenated Phenylacetic Acid Derivatives

The phenylacetic acid moiety is a privileged structure found in numerous biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The introduction of halogens onto the aromatic ring is a critical strategy in drug design.

-

Fluorine: Often incorporated to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and lower the pKa of nearby acidic or basic groups. Its small size minimizes steric hindrance.

-

Chlorine: Significantly increases lipophilicity, which can enhance membrane permeability. Its larger size and different electronic properties compared to fluorine offer an alternative means to probe steric and electronic requirements within a receptor's binding pocket.

The target molecule, methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, combines these features. The ortho and meta dichlorination (positions 2 and 3) creates a sterically hindered and electron-poor region, while the meta fluorine atom (position 5) further withdraws electron density. The methyl ester functionality serves as a common protecting group for the carboxylic acid or as a bioisostere to modulate solubility and cell permeability.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a molecule's structure is foundational. For a compound like methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, which may not be extensively characterized in the literature, a combination of predictive methods and established spectroscopic techniques is essential.

Molecular Structure and Predicted Properties

The primary structure defines the molecule's identity and dictates its chemical behavior.

Caption: Structure of Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₇Cl₂FO₂ | - |

| Molecular Weight | 237.06 g/mol | - |

| CAS Number | Not assigned | Literature Search |

| Predicted LogP | 3.1 - 3.5 | Computational (e.g., XLogP3) |

| Appearance | Off-white solid or oil | Based on similar compounds |

Spectroscopic Characterization Strategy

The validation of the structure relies on a suite of spectroscopic techniques. Each method provides unique and complementary information. The choice to use multiple techniques is crucial for unambiguous structure confirmation.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

-

A singlet for the methylene protons (-CH₂-) around 3.6-3.8 ppm.

-

Two signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the phenyl ring. Due to coupling with the fluorine atom, these signals will appear as doublets or doublet of doublets. The specific coupling constants (J-values) would confirm their relative positions.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms.

-

One signal for the ester carbonyl carbon (~170 ppm).

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbons directly bonded to fluorine will show a large one-bond coupling (¹JCF).

-

One signal for the methylene carbon (-CH₂-).

-

One signal for the methyl ester carbon (-OCH₃).

-

-

¹⁹F NMR: This experiment is essential for fluorine-containing compounds. A single resonance is expected, and its coupling to the adjacent aromatic protons in the ¹H NMR spectrum would definitively confirm the fluorine's position.

2.2.2 Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Rationale: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used. The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks at M+, (M+2)+, and (M+4)+ with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks:

-

A strong, sharp absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O stretch of the ester functional group.

-

Bands in the 1000-1200 cm⁻¹ region corresponding to C-O stretching.

-

Absorptions in the 1000-1400 cm⁻¹ range for the C-F bond and around 600-800 cm⁻¹ for C-Cl bonds.

-

Aromatic C-H stretching just above 3000 cm⁻¹ .

-

Caption: Experimental workflow for spectroscopic characterization.

Synthetic Strategy and Methodologies

A logical and efficient synthesis is paramount for obtaining the target compound for research. The following strategy is proposed based on well-established and reliable organic chemistry transformations.

Retrosynthetic Analysis

The most direct approach involves a late-stage esterification of the corresponding carboxylic acid. The acid itself can be derived from the hydrolysis of a benzyl cyanide intermediate, which is a common and high-yielding method for synthesizing phenylacetic acids.[1]

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system, where the success of each step can be confirmed by analytical techniques before proceeding.

Step 1: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

This step creates the core phenylacetic acid structure. The choice of a cyanide hydrolysis route is based on its reliability and the commercial availability of the starting benzyl halide.

-

Reaction: 2,3-dichloro-5-fluorobenzyl chloride + NaCN → 2,3-dichloro-5-fluorobenzyl cyanide → 2,3-dichloro-5-fluorophenylacetic acid.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-fluorobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Add sodium cyanide (NaCN, 1.1 eq) portion-wise. CAUTION: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and quench carefully with water. Extract the benzyl cyanide product with a suitable organic solvent (e.g., ethyl acetate).

-

The crude benzyl cyanide is then subjected to hydrolysis without extensive purification. Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the crude product.[1]

-

Heat the mixture to reflux for 3-5 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction and pour it onto ice water. The carboxylic acid product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2,3-dichloro-5-fluorophenylacetic acid.

-

Step 2: Methyl Esterification

This is a classic Fischer esterification, a robust and economical method.

-

Reaction: 2,3-dichloro-5-fluorophenylacetic acid + CH₃OH --(H⁺)--> Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate.

-

Methodology:

-

Suspend the crude 2,3-dichloro-5-fluorophenylacetic acid (1.0 eq) in an excess of methanol (serves as both solvent and reagent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.

-

Purification

The final product should be purified to meet the high standards required for research applications.

-

Method: The crude ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the product is a low-melting solid or a high-boiling liquid, distillation under reduced pressure may be effective.

-

Validation: The purity of the final fractions should be assessed by TLC and the structure confirmed using the spectroscopic methods outlined in Section 2.2.

Applications in Research and Drug Development

While the specific biological activity of methyl 2-(2,3-dichloro-5-fluorophenyl)acetate is not documented, its structure suggests significant potential as a chemical building block.

-

Scaffold for Novel Therapeutics: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals. This compound could be hydrolyzed back to the acid and used in amide coupling reactions to generate libraries of novel compounds for biological screening.

-

Fragment-Based Drug Discovery: As a halogenated aromatic fragment, it could be used in screening assays to identify molecular interactions that can be optimized into more potent leads.

-

Precursor for Complex Molecules: The related compound, 2,4,5-trifluorophenylacetic acid, serves as a key precursor in the synthesis of the anti-diabetic medication Sitagliptin.[2] This highlights the value of fluorinated phenylacetic acids as intermediates in the synthesis of complex active pharmaceutical ingredients.

Safety and Handling

Based on safety data sheets for structurally related compounds, methyl 2-(2,3-dichloro-5-fluorophenyl)acetate should be handled with care.

-

Potential Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. Halogenated organic compounds can be toxic to aquatic life.[3][4]

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- Spectroscopic Data - AWS. (n.d.).

- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 14, 2026, from [Link]

-

Phenylacetic Acid. (1922). Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063. Retrieved from [Link]

-

2,3,5-Trifluorophenylacetic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0. (2025). Chemsrc. Retrieved February 14, 2026, from [Link]

- Preparation of 2,3-difluorophenylacetic acid. (2009). Google Patents.

-

Acetic acid, dichloro-, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

α-Chlorophenylacetic Acid. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 14, 2026, from [Link]

- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. (1993). Google Patents.

Sources

Molecular weight and formula of Methyl 2,3-dichloro-5-fluorophenylacetate

Introduction: Unpacking the Therapeutic Potential of a Highly Substituted Phenylacetate

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The deliberate placement of halogen atoms and the inclusion of alkyl esters on a phenylacetic acid core can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide focuses on a compound of significant interest for scaffold-based drug discovery: Methyl 2,3-dichloro-5-fluorophenylacetate.

While not a widely cataloged compound, its structural motifs—a dichlorinated ring, a fluorine substituent, and a methyl ester—represent a confluence of features frequently exploited to enhance pharmacokinetic and pharmacodynamic profiles. This document serves as a foundational technical resource, providing a scientifically grounded overview of its core properties, a plausible synthetic pathway, methods for structural verification, and the rationale for its application in drug development.

Part 1: Core Physicochemical and Structural Characteristics

The precise identity of a molecule is defined by its fundamental properties. Based on its chemical name, we can deduce the core characteristics of Methyl 2,3-dichloro-5-fluorophenylacetate.

Molecular Formula and Weight

The structure, comprising a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methyl acetate group (-CH₂COOCH₃), corresponds to the following:

-

Molecular Formula: C₉H₇Cl₂FO₂

-

Monoisotopic Mass: 251.9753 g/mol

-

Average Molecular Weight: 253.05 g/mol

A search for this molecular formula reveals several isomers, such as Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate, underscoring the importance of precise structural elucidation.[1]

Structural Data Summary

A comprehensive summary of the key identifiers and calculated properties for Methyl 2,3-dichloro-5-fluorophenylacetate is presented below.

| Property | Value |

| IUPAC Name | methyl 2-(2,3-dichloro-5-fluorophenyl)acetate |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 253.05 g/mol |

| Monoisotopic Mass | 251.9753 Da |

| Canonical SMILES | COC(=O)CC1=C(C(=C(C=C1)F)Cl)Cl |

| InChI Key | (Predicted) |

Part 2: Synthesis and Spectroscopic Elucidation

Proposed Synthetic Pathway

The synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate can be logically approached by first preparing the corresponding carboxylic acid, 2,3-dichloro-5-fluorophenylacetic acid, which is then esterified. A plausible route to the acid starts from a substituted toluene, a common precursor for phenylacetic acids.

Experimental Protocol: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

-

Step 1: Free-Radical Bromination of 2,3-dichloro-5-fluorotoluene.

-

Rationale: The benzylic position of the toluene is susceptible to free-radical halogenation, providing a handle for subsequent conversion to the nitrile.

-

Procedure: To a solution of 2,3-dichloro-5-fluorotoluene in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter off the succinimide byproduct. The resulting solution containing 1-(bromomethyl)-2,3-dichloro-5-fluorobenzene is concentrated under reduced pressure.

-

-

Step 2: Cyanation of the Benzyl Bromide.

-

Rationale: The benzyl bromide is a good substrate for nucleophilic substitution with cyanide, which introduces the carbon atom required for the acetic acid side chain.

-

Procedure: Dissolve the crude benzyl bromide from Step 1 in a polar aprotic solvent like DMSO. Add sodium cyanide and heat the mixture. The reaction progress can be monitored by the disappearance of the starting material. Upon completion, the reaction is quenched with water and the product, 2-(2,3-dichloro-5-fluorophenyl)acetonitrile, is extracted with an organic solvent like ethyl acetate.

-

-

Step 3: Hydrolysis of the Nitrile.

-

Rationale: Acid- or base-catalyzed hydrolysis of the nitrile group yields the desired carboxylic acid.

-

Procedure: The crude acetonitrile derivative is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid, or a strong base like sodium hydroxide. After an extended period of heating, the solution is cooled and acidified (if using basic hydrolysis) to precipitate the 2,3-dichloro-5-fluorophenylacetic acid. The solid product is then collected by filtration, washed, and dried.

-

Experimental Protocol: Esterification to Methyl 2,3-dichloro-5-fluorophenylacetate

-

Step 4: Fischer Esterification.

-

Rationale: This classic method provides a straightforward conversion of the carboxylic acid to its methyl ester using an excess of methanol under acidic conditions.

-

Procedure: Suspend the synthesized 2,3-dichloro-5-fluorophenylacetic acid in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, Methyl 2,3-dichloro-5-fluorophenylacetate.

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic pathway for Methyl 2,3-dichloro-5-fluorophenylacetate.

Structural Elucidation by Spectroscopic Methods

Confirmation of the final product's identity is achieved through a combination of spectroscopic techniques. The expected data, based on the principles of NMR and mass spectrometry for similarly substituted aromatic compounds, are as follows.[2][3]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm.

-

Methylene Protons (-CH₂-): A singlet should appear in the range of 3.6-3.8 ppm.

-

Aromatic Protons: Two signals are expected in the aromatic region (approximately 7.0-7.5 ppm). Due to the substitution pattern, these protons will appear as doublets, with coupling constants influenced by the adjacent fluorine atom.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal is anticipated around 170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbons bonded to chlorine will be in the 130-140 ppm range, while the carbon bonded to fluorine will show a large C-F coupling constant, appearing as a doublet.

-

Methyl and Methylene Carbons: Signals for the -OCH₃ and -CH₂- carbons are expected in the aliphatic region, typically around 52 ppm and 40 ppm, respectively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern would be peaks at m/z values corresponding to [C₉H₇³⁵Cl₂FO₂]⁺, [C₉H₇³⁵Cl³⁷ClFO₂]⁺, and [C₉H₇³⁷Cl₂FO₂]⁺ in an approximate ratio of 9:6:1.

-

Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the methoxycarbonyl group (-COOCH₃), resulting in a benzyl cation fragment.

-

Part 3: Rationale and Applications in Drug Development

The specific combination of substituents in Methyl 2,3-dichloro-5-fluorophenylacetate is not arbitrary; it represents a strategic design choice aimed at optimizing the properties of a lead compound.

The Role of Halogenation

-

Modulation of Lipophilicity: Chlorine and fluorine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Blocking: The presence of halogens, particularly on an aromatic ring, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This steric hindrance can increase the metabolic stability and half-life of a drug candidate.

-

Target Interaction: Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can contribute to binding affinity and selectivity.

The "Magic Methyl" Ester

The methyl group of the ester, while seemingly simple, plays a crucial role.[4][5]

-

Prodrug Strategy: Esters are often employed as prodrugs. In vivo, esterase enzymes can hydrolyze the methyl ester back to the parent carboxylic acid, which may be the active form of the drug. This strategy can improve the absorption and distribution characteristics of a polar carboxylic acid.

-

Physicochemical Tuning: The conversion of a carboxylic acid to a methyl ester neutralizes the acidic proton, altering the molecule's polarity, solubility, and hydrogen bonding capacity. This can be critical for optimizing formulation and pharmacokinetic properties.[6]

The following diagram illustrates the relationship between the structural features of the molecule and their intended effects in a drug design context.

Caption: Structure-Function relationships in the design of the target molecule.

Conclusion

Methyl 2,3-dichloro-5-fluorophenylacetate stands as a prototypical example of a highly functionalized building block for modern drug discovery. While specific data for this exact isomer is sparse, this guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The strategic incorporation of its chloro, fluoro, and methyl ester functionalities offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The insights and protocols detailed herein are intended to empower researchers to synthesize, verify, and ultimately leverage this and similar scaffolds in the pursuit of novel therapeutics.

References

-

PubChemLite. (n.d.). C9H7Cl2FO2 - Explore. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Retrieved February 14, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved February 14, 2026, from [Link]

-

Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (2025, September 25). PMC. Retrieved February 14, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

MDPI. (2013, June 27). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

NIST. (n.d.). Phenylacetic acid propyl ester. Retrieved February 14, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. Retrieved February 14, 2026, from [Link]

-

PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Retrieved February 14, 2026, from [Link]

-

MDPI. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2018, September). Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

-

PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved February 14, 2026, from [Link]

Sources

- 1. PubChemLite - C9H7Cl2FO2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. spectrabase.com [spectrabase.com]

- 3. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Monograph: Methyl 2,3-dichloro-5-fluorophenylacetate

Executive Summary & Scientific Context

Methyl 2,3-dichloro-5-fluorophenylacetate (CAS: Not widely listed; Analogous to 1035262-89-5) is a specialized halogenated aromatic ester. In drug discovery and agrochemical synthesis, this molecule serves as a high-value building block , typically utilized to introduce a lipophilic, metabolically stable fluorinated scaffold into target molecules (e.g., kinase inhibitors or auxin-mimic herbicides).

Critical Safety Notice: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. This guide employs Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the parent phenylacetate class and chlorinated/fluorinated analogs. Treat this substance as a Potent Irritant with potential Sensitizing properties.

Chemical Identity & Physicochemical Specifications

This section establishes the molecular baseline. The presence of the fluoro and dichloro groups on the phenyl ring significantly increases lipophilicity (LogP) compared to the non-halogenated parent, enhancing skin permeation potential.

| Property | Specification (Predicted/Calculated) |

| Chemical Name | Methyl 2,3-dichloro-5-fluorophenylacetate |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | ~237.05 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient T) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Ester (Susceptible to hydrolysis); Aryl Halide |

| Predicted LogP | ~3.2 – 3.8 (High Lipophilicity) |

Hazard Identification (GHS Classification)

Based on the toxicology of Methyl 2-(4-chloro-3-fluorophenyl)acetate and Phenylacetic acid esters, the following GHS classifications are assigned under the Precautionary Principle .

Primary Hazards

-

H317: May cause an allergic skin reaction (Sensitizer warning due to halogenated aromatic nature).[5]

Mechanistic Toxicology

-

Alkylating Potential: While less reactive than alkyl halides, the ester moiety can undergo hydrolysis in vivo, releasing the corresponding 2,3-dichloro-5-fluorophenylacetic acid, a likely mucosal irritant.

-

Lipophilic Transport: The halogenation pattern facilitates rapid crossing of the stratum corneum. Dermal exposure is the primary risk vector.

Operational Control & Handling Protocols

This section details the self-validating workflows required to handle this compound safely.

A. PPE Decision Matrix

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling, use Double-gloving (Nitrile over Laminate) due to the carrier solvents (DCM/DMSO) often used with this compound.

-

Respiratory: If handling >500 mg or heating, use a P95/N95 particulate respirator or work strictly within a fume hood.

B. Workflow Visualization: Risk Assessment Logic

The following diagram outlines the decision logic for handling halogenated esters.

Figure 1: Operational decision matrix for selecting engineering controls and PPE based on physical state and solvent carrier.

Experimental Usage: Synthesis & Quenching

As an application scientist, understanding the chemical fate is crucial for safety. This compound is typically subjected to hydrolysis or nucleophilic attack.

Standard Operating Procedure (SOP): Reaction Setup

-

Charge: Add Methyl 2,3-dichloro-5-fluorophenylacetate to the reaction vessel before adding solvent to minimize aerosol generation.

-

Solvent: Use anhydrous THF or DMF if performing nucleophilic substitution.

-

Quenching (Critical Step):

-

Risk: Unreacted ester can persist in the organic layer during workup.

-

Protocol: If hydrolyzing, slowly add 1M LiOH or NaOH at 0°C.

-

Observation: Monitor the disappearance of the ester spot (TLC/LCMS) to ensure complete conversion to the polar acid form, which is easier to sequester in the aqueous waste stream.

-

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in waste management.

Figure 2: Hydrolysis pathway. Note that the degradation product (the acid) poses a different hazard profile (Corrosive) compared to the parent ester.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: Clear the immediate area (3-5 meters).

-

PPE: Don Goggles, Nitrile Gloves, and Lab Coat.

-

Absorb: Use Vermiculite or Sand. Do NOT use sawdust (potential reaction with oxidizers if present).

-

Clean: Wipe surface with a 10% Sodium Carbonate solution to hydrolyze trace ester residues.

Fire Fighting

-

Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][2][6][7]

-

Hazard: Combustion releases toxic Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Self-Contained Breathing Apparatus (SCBA) is mandatory.

Disposal

-

Stream: Halogenated Organic Waste.

-

Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 2-(4-chloro-3-fluorophenyl)acetate (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to Determining the Physicochemical Properties of Novel Compounds – The Case of Methyl 2,3-dichloro-5-fluorophenylacetate

Introduction: The Critical Role of Fundamental Physicochemical Data in Drug Discovery

In the fast-paced world of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is long and fraught with challenges. Researchers and scientists are constantly synthesizing novel compounds, each with the potential to address unmet medical needs. Among the very first hurdles in the characterization of these new chemical entities (NCEs) is the determination of their fundamental physicochemical properties, most notably their melting and boiling points. These are not mere data points; they are critical indicators of a compound's purity, stability, and even potential bioavailability.[1][2][3] A sharp melting point range, for instance, is a strong indicator of a pure substance, while a broad range often suggests the presence of impurities.[4] Furthermore, these thermal properties are indispensable for the design of robust synthetic routes, purification strategies, and suitable formulations. In the pharmaceutical industry, accurate melting point determination is a cornerstone of quality control and is often a requirement for regulatory submissions.[3]

This guide addresses a common challenge faced by researchers: the lack of readily available physical property data for a novel compound. Our case in point is Methyl 2,3-dichloro-5-fluorophenylacetate , a compound for which boiling and melting point data are not found in readily accessible chemical databases. This scenario, far from being a setback, presents an opportunity to apply fundamental analytical techniques and predictive methodologies. As a Senior Application Scientist, this guide will provide you with not just the "how," but also the "why," empowering you to confidently characterize your novel compounds.

The Data Gap: Methyl 2,3-dichloro-5-fluorophenylacetate

A thorough search of chemical databases and literature reveals no experimentally determined boiling or melting point for Methyl 2,3-dichloro-5-fluorophenylacetate. This is a frequent occurrence for newly synthesized compounds. Therefore, we must turn to established experimental and computational methods to ascertain these crucial parameters.

Part 1: Experimental Determination of Melting and Boiling Points

The following section details the standard, field-proven experimental protocols for determining the melting and boiling points of a novel organic compound. The choice of method will depend on the physical state of the compound at room temperature and the amount of sample available.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

This is the most common and accessible method for determining the melting point of a solid organic compound.[2][5]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (for grinding the sample)

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry compound is finely ground to a powder. This ensures uniform packing and heat transfer.

-

Packing the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[6]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

-

-

Heating and Observation:

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Causality and Trustworthiness: A narrow melting point range (typically 0.5-2°C) is a strong indication of a pure compound. Impurities tend to depress and broaden the melting range.[4] Repeating the measurement with a fresh sample ensures the reproducibility and reliability of the result. Never reuse a melted sample, as decomposition may have occurred.[5]

Experimental Workflow: Melting Point Determination (Capillary Method)

Caption: Workflow for determining the melting point using the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

This method is suitable when only a small amount of the liquid sample is available.[7]

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, is taken as the boiling point.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner)

Step-by-Step Protocol:

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.[7]

-

Heating and Observation:

-

The Thiele tube is heated gently.

-

As the temperature rises, air trapped in the capillary tube will escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][9]

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

If a larger quantity of the liquid is available (at least 5 mL), a simple distillation can be used to determine the boiling point.[7]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Step-by-Step Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[7]

-

Heating: The liquid in the distillation flask is heated gently with boiling chips or stirring to ensure smooth boiling.

-

Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the atmospheric pressure is not 760 mmHg, a correction may be necessary.

Experimental Workflow: Boiling Point Determination (Thiele Tube Method)

Caption: Workflow for determining the boiling point using the Thiele tube method.

Part 2: Computational Prediction of Boiling and Melting Points

In the absence of experimental data, and often as a complementary approach, computational methods can provide valuable estimates of physical properties.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical models that relate the chemical structure of a compound to its physical properties.[10] These models are built by correlating a set of calculated molecular descriptors with experimentally determined properties for a large dataset of compounds.

Principle: The boiling and melting points of a new compound can be predicted by calculating its molecular descriptors and inputting them into a pre-existing QSPR model.

Molecular Descriptors: These are numerical values that describe the chemical and physical characteristics of a molecule. They can include:

-

Topological descriptors: Based on the 2D representation of the molecule.

-

Geometrical descriptors: Based on the 3D structure of the molecule.

-

Constitutional descriptors: Based on the molecular formula and atomic composition.

Application: Various software packages and online platforms can be used to calculate molecular descriptors and predict boiling and melting points using built-in QSPR models. These predictions can be a useful starting point for experimental design.

Machine Learning Approaches

More recently, machine learning algorithms, such as artificial neural networks and support vector machines, have been employed to develop highly accurate predictive models for boiling and melting points.[11][12] These models are trained on vast datasets of chemical structures and their corresponding experimental data.[13]

Advantages:

-

Can handle complex relationships between molecular structure and properties.

-

Often provide more accurate predictions than traditional QSPR models.

Considerations: The accuracy of any predictive model is dependent on the quality and diversity of the data it was trained on. It is crucial to use models that are well-validated and appropriate for the chemical space of the compound of interest.

Summary of Physicochemical Properties of Methyl 2,3-dichloro-5-fluorophenylacetate

| Property | Experimental Value | Predicted Value | Method |

| Melting Point | Not available | To be determined | Experimental: Capillary MethodComputational: QSPR/Machine Learning |

| Boiling Point | Not available | To be determined | Experimental: Thiele Tube/DistillationComputational: QSPR/Machine Learning |

Conclusion: A Synergistic Approach to Compound Characterization

The absence of readily available physicochemical data for a novel compound like Methyl 2,3-dichloro-5-fluorophenylacetate is a common scenario in research and development. However, by employing a combination of well-established experimental techniques and modern computational prediction methods, researchers can confidently and accurately determine these critical parameters. A rigorous experimental determination of the melting and boiling points remains the gold standard for purity assessment and compound characterization.[1][3] In parallel, computational tools provide valuable estimates that can guide experimental work and offer insights into the structure-property relationships of new molecules. This synergistic approach ensures a robust and comprehensive characterization of any novel chemical entity, paving the way for its successful development.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

-

Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu. Retrieved from [Link]

-

Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). ACS Omega. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). Retrieved from [Link]

-

Graph convolutional neural network applied to the prediction of normal boiling point. (2022, February 4). National Institute of Standards and Technology. Retrieved from [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Boiling Point of an Organic compound. (2017, February 9). YouTube. Retrieved from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. wisdomlib.org [wisdomlib.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 12. researchgate.net [researchgate.net]

- 13. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: Comparative Analysis of Methyl 2,3-dichloro-5-fluorophenylacetate vs. 2,4-D Esters

This technical guide provides a comparative analysis between 2,4-D Esters (specifically the agrochemical standard) and Methyl 2,3-dichloro-5-fluorophenylacetate (a specialized halogenated phenylacetate intermediate).

Executive Summary

This guide delineates the structural, functional, and application-based differences between 2,4-D Esters (phenoxyacetic acid derivatives) and Methyl 2,3-dichloro-5-fluorophenylacetate (a phenylacetic acid derivative).

-

2,4-D Esters represent a class of commercial synthetic auxin herbicides optimized for bioavailability, leaf penetration, and metabolic stability in broadleaf weeds. Their efficacy relies on the specific 2,4-dichlorophenoxy pharmacophore.

-

Methyl 2,3-dichloro-5-fluorophenylacetate is a functionalized intermediate or research compound. Structurally, it lacks the ether linkage critical for high-potency auxin activity and possesses a substitution pattern (2,3-Cl, 5-F) that alters its electronic properties and metabolic fate compared to the 2,4-D scaffold. It is typically a precursor in the synthesis of complex fluorinated pharmaceuticals or agrochemicals rather than a standalone herbicide.

Structural & Electronic Characterization

The core differentiation lies in the linker atom (Oxygen vs. Carbon) and the halogen substitution pattern , which dictates receptor binding affinity and metabolic stability.

Chemical Structure Comparison[1]

| Feature | 2,4-D Esters (e.g., 2-EHE) | Methyl 2,3-dichloro-5-fluorophenylacetate |

| Core Scaffold | Phenoxy acetic Acid (Ether Linkage) | Phenyl acetic Acid (Direct C-C Bond) |

| Linker Effect | Oxygen donates | Methylene (-CH2-) is distinct; no resonance donation to ring. |

| Substitution | 2,4-Dichloro : Optimized for TIR1/AFB auxin receptor pocket. | 2,3-Dichloro-5-Fluoro : Sterically crowded at ortho positions; Fluorine alters pKa/lipophilicity. |

| Para-Position (C4) | Blocked (Cl) : Prevents hydroxylation (major detox pathway). | Open (H) : Susceptible to rapid metabolic hydroxylation (deactivation). |

| Ester Moiety | Long-chain (e.g., 2-Ethylhexyl) to reduce volatility & drift. | Methyl ester: High volatility ; suitable for synthesis, not field spray. |

Visualization of Structural Differences

The following diagram illustrates the structural divergence and its impact on biological interaction.

Figure 1: Structural Activity Relationship (SAR) divergence between the phenoxy herbicide and the phenylacetate intermediate.

Mechanism of Action & Biological Activity[2]

2,4-D Esters: The Auxin Mimic

2,4-D acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA) .

-

Receptor Binding: It binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

-

The "Oxygen" Effect: The ether oxygen in 2,4-D is critical. It creates a specific distance and bond angle between the aromatic ring and the carboxylate group that perfectly mimics the IAA indole ring's geometry.

-

Metabolic Resistance: The Chlorine atom at the 4-position blocks hydroxylation, allowing the molecule to persist in the plant tissue long enough to cause "auxin overdose" (uncontrolled growth, epinasty).

Methyl 2,3-dichloro-5-fluorophenylacetate: The Intermediate

This molecule is likely biologically inferior or inactive as a herbicide for two reasons:

-

Phenylacetate Scaffold: Phenylacetic acid (PAA) is a natural auxin but is significantly weaker than IAA or 2,4-D. It is rapidly metabolized by plants.

-

Open Para-Position: The lack of a substituent at the 4-position (between the 3-Cl and 5-F) makes the ring highly susceptible to cytochrome P450-mediated hydroxylation . This leads to rapid detoxification/conjugation (glycosylation), rendering it ineffective as a systemic herbicide.

-

Role: Its utility lies in chemical synthesis . The 5-Fluoro group serves as a "metabolic blocker" or "lipophilic anchor" in the final drug/agrochemical molecule synthesized from this intermediate, but not in the intermediate itself.

Synthesis & Manufacturing Pathways

The synthesis of these two compounds highlights their divergent industrial applications.

2,4-D Ester Production (Commodity Scale)

-

Precursors: 2,4-Dichlorophenol + Chloroacetic acid.

-

Process: Williamson ether synthesis followed by esterification.

-

Key Factor: Cost-efficiency and yield. The reaction is robust and scalable.

Methyl 2,3-dichloro-5-fluorophenylacetate Synthesis (Fine Chemical)

-

Precursors: Likely 2,3-dichloro-5-fluoroaniline or a related fluorobenzene.

-

Process: Requires more complex steps, such as Meerwein arylation or Diazotization/Hydrolysis followed by homologation (Ar-X

Ar-CH2-COOH). -

Key Factor: Regioselectivity. Placing the Fluorine at C5 and Chlorines at C2/C3 requires precise directing group manipulation, making this compound significantly more expensive.

Figure 2: Comparative synthetic workflows showing the complexity difference between commodity herbicides and fine chemical intermediates.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay (Esterase Susceptibility)

This protocol determines if the methyl ester (Target) is hydrolyzed faster than the sterically hindered 2-ethylhexyl ester (2,4-D).

Objective: Compare biological half-life in simulated plant/soil fluid.

-

Preparation:

-

Prepare 10 mM stock solutions of both esters in Acetone.

-

Prepare Simulated Soil Fluid (SSF) : 0.01 M CaCl2 solution buffered to pH 7.2.

-

Add Porcine Liver Esterase (PLE) (Sigma-Aldrich) to SSF (10 units/mL) to mimic biological esterase activity.

-

-

Incubation:

-

Add 10 µL of stock solution to 990 µL of enzyme mixture.

-

Incubate at 25°C with shaking (300 rpm).

-

-

Sampling:

-

Aliquot 100 µL at t=0, 5, 15, 30, 60, 120 mins.

-

Quench immediately with 100 µL Acetonitrile + 1% Formic Acid.

-

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: Monitor the transition of Parent Ester

Free Acid. -

Expectation: The Methyl ester (Target) will hydrolyze significantly faster (

min) than the 2-ethylhexyl ester (

-

Protocol B: Volatility Assessment (Vapor Dome Method)

Objective: Quantify drift potential.

-